molecular formula C16H20N4 B3073925 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine CAS No. 1018505-55-9

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B3073925
CAS No.: 1018505-55-9
M. Wt: 268.36 g/mol
InChI Key: PINJXNRJRQRMKC-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a pyridine ring

Mechanism of Action

Target of Action

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine primarily targets the dopamine D3 receptors . These receptors are part of the dopamine receptor family, which play a crucial role in the regulation of mood, reward, and motor control . The D3 receptors are predominantly located in the limbic areas of the brain, which are associated with emotional and cognitive functions.

Mode of Action

The compound acts as a selective ligand for the dopamine D3 receptors. By binding to these receptors, it modulates their activity, which can lead to changes in dopamine signaling. This interaction can either enhance or inhibit the receptor’s natural response to dopamine, depending on whether the compound acts as an agonist or antagonist .

Biochemical Pathways

The binding of this compound to dopamine D3 receptors affects the dopaminergic signaling pathway . This pathway is crucial for the regulation of neurotransmitter release and synaptic plasticity. The downstream effects include alterations in cyclic AMP (cAMP) levels, which can influence various cellular processes such as gene expression, protein synthesis, and neuronal excitability .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact the compound’s bioavailability, determining the extent and duration of its therapeutic effects.

Result of Action

At the molecular level, the action of this compound results in modulation of dopamine signaling . This can lead to various cellular effects, such as changes in neuronal firing rates and synaptic plasticity. At the cellular level, these changes can influence behaviors and physiological responses related to mood, reward, and motor control .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors:

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different conditions.

: DrugBank : SpringerLink

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.

    Coupling with Pyridine Derivative: The 1-benzylpiperazine is then coupled with a pyridine derivative, such as 2-chloropyridine, under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a neurotransmitter modulator.
  • Studied for its effects on various biological pathways.

Medicine:

  • Explored for its potential as an antipsychotic agent.
  • Evaluated for its antimicrobial properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Comparison:

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety but differs in its chromenone structure, which imparts different biological activities.
  • N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also contains a piperazine ring but is distinguished by the presence of a pyrazine-carbonyl group, leading to unique pharmacological properties.

The uniqueness of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine lies in its specific combination of the benzylpiperazine and pyridine moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-16-7-6-15(12-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINJXNRJRQRMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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